Hydranthomycin

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

3,7,12-trihydroxy-8-methoxy-3-methyl-2,4,7,12-tetrahydrobenzo[a]anthracen-1-one |

InChI |

InChI=1S/C20H20O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,18-19,22-24H,8-9H2,1-2H3 |

InChI Key |

QFZLZZBDRASJLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(C4=C(C3O)C=CC=C4OC)O)O |

Synonyms |

hydranthomycin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Hydranthomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydranthomycin, a polyketide antibiotic belonging to the angucycline class, exhibits notable herbicidal activity. This document provides a comprehensive overview of the chemical structure of this compound, including its elucidation through spectroscopic methods and its biosynthetic origins. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known biological activities. Furthermore, a putative signaling pathway for its herbicidal mechanism of action is proposed and visualized. This technical guide is intended to serve as a valuable resource for researchers in natural product chemistry, agrochemical development, and related fields.

Chemical Structure and Properties

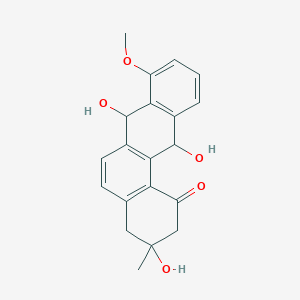

This compound is a tetracyclic aromatic compound with the systematic name 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin.[1] It was first isolated from the fermentation broth of Streptomyces sp. K93-5305. The chemical structure of this compound is presented in Figure 1.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₇ | Tanaka et al., 1995 |

| Molecular Weight | 368.34 g/mol | Tanaka et al., 1995 |

| Appearance | Yellow powder | Tanaka et al., 1995 |

| Solubility | Soluble in methanol, acetone, and ethyl acetate; sparingly soluble in water | Tanaka et al., 1995 |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for this compound are summarized in Table 2. These data were crucial for determining the connectivity and chemical environment of the atoms within the molecule.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | 182.5 | - |

| 2 | 137.9 | 7.85 (d, 8.0) |

| 3 | 124.5 | 7.60 (t, 8.0) |

| 4 | 134.2 | 7.75 (d, 8.0) |

| 4a | 120.1 | - |

| 5 | 115.8 | 6.80 (s) |

| 6 | 161.2 | - |

| 6a | 108.1 | - |

| 7 | 65.2 | 5.40 (br s) |

| 8 | 160.5 | - |

| 8-OCH₃ | 56.1 | 3.90 (s) |

| 9 | 98.6 | 6.35 (s) |

| 10 | 105.4 | - |

| 11 | 162.3 | - |

| 12 | 70.1 | 5.20 (br s) |

| 12a | 135.4 | - |

| 12b | 110.2 | - |

| 1' | 25.4 | 2.10 (s) |

Data obtained in CDCl₃. Reference: Tanaka et al., 1995.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) confirmed the molecular formula of this compound. The fragmentation pattern observed in the MS/MS spectrum provided further evidence for the proposed structure.

| Ion | m/z |

| [M+H]⁺ | 369.0974 |

| [M+Na]⁺ | 391.0793 |

Reference: Tanaka et al., 1995.

Experimental Protocols

Isolation and Purification of this compound

The following protocol describes the isolation and purification of this compound from the culture broth of Streptomyces sp. K93-5305, as detailed by Tanaka et al. (1995).

Caption: Isolation and purification workflow for this compound.

-

Fermentation: Streptomyces sp. K93-5305 is cultured in a suitable medium for several days to allow for the production of secondary metabolites, including this compound.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

-

Purification:

-

The crude extract is subjected to silica gel column chromatography using a step gradient of chloroform-methanol.

-

Fractions showing herbicidal activity are pooled and further purified by Sephadex LH-20 column chromatography with methanol as the eluent.

-

The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Biological Activity and Mechanism of Action

This compound is characterized as a herbicidal antibiotic. While the precise molecular target and signaling pathway for its herbicidal activity have not been definitively elucidated, its structural similarity to other angucycline antibiotics suggests a potential mechanism involving the inhibition of key metabolic pathways in plants.

Proposed Herbicidal Signaling Pathway

It is hypothesized that this compound, like other herbicidal natural products, may interfere with amino acid biosynthesis or disrupt photosynthetic processes. A plausible signaling pathway is the inhibition of an essential enzyme, leading to the accumulation of toxic intermediates and eventual cell death.

References

Unveiling Hydranthomycin: A Technical Overview of its Discovery and Isolation from Streptomyces sp. K93-5305

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Hydranthomycin, a herbicidal antibiotic produced by the actinomycete Streptomyces sp. K93-5305.

This compound, a novel agroactive antibiotic, was first reported in 1995 by a team of scientists led by Y. Tanaka. This angucycline-type compound, identified as 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin, exhibits significant herbicidal properties, making it a person of interest for the development of new crop protection agents.[1] This document collates the available scientific information to present a detailed guide on the methodologies for its production and purification, alongside its physicochemical and biological properties.

Experimental Protocols

The following sections detail the key experimental procedures for the cultivation of Streptomyces sp. K93-5305, and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces sp. K93-5305

The production of this compound is achieved through submerged fermentation of Streptomyces sp. K93-5305. While the precise media composition from the original discovery is not publicly detailed, a typical approach for the cultivation of Streptomyces for secondary metabolite production involves the following steps:

-

Inoculum Preparation: A seed culture is initiated by transferring a viable sample of Streptomyces sp. K93-5305 from a slant or frozen stock into a suitable seed medium. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.

-

Production Culture: The production phase is initiated by inoculating a larger volume of a production medium with the seed culture. The production medium is generally rich in carbon and nitrogen sources to support robust growth and secondary metabolite synthesis.

-

Fermentation Parameters: The fermentation is carried out under controlled conditions. Typically for Streptomyces, this involves maintaining a specific temperature (around 28-30°C) and pH, with continuous agitation for a set duration, often spanning several days, to maximize the yield of the desired compound.

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using a multi-step chromatographic process.

-

Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the lipophilic this compound from the aqueous phase.

-

Adsorption Chromatography: The crude extract is then subjected to adsorption chromatography. A common stationary phase for this purpose is Diaion HP-20, a synthetic adsorbent resin. The extract is loaded onto the column, and a stepwise elution with an increasing concentration of an organic solvent (e.g., methanol or acetone in water) is performed to separate this compound from other metabolites.

-

Silica Gel Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by silica gel column chromatography. A gradient of a non-polar and a polar solvent (e.g., a mixture of chloroform and methanol) is used to elute the compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC to yield highly pure this compound.

Data Presentation

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₇ |

| Molecular Weight | 370 |

| Appearance | Yellow Powder |

| Solubility | Soluble in methanol, acetone, ethyl acetate, chloroform. Insoluble in water and n-hexane. |

| UV λmax (MeOH) nm | 228, 271, 408 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data Points |

| ¹H-NMR | Detailed chemical shifts (δ) and coupling constants (J) are required from the original publication for a complete table. |

| ¹³C-NMR | Specific chemical shifts (δ) are required from the original publication for a complete table. |

| Mass Spectrometry | HR-FAB-MS: m/z 371.1125 ([M+H]⁺) |

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the discovery and isolation of novel antibiotics like this compound.

Caption: Figure 1. General Experimental Workflow for this compound Discovery.

Caption: Figure 2. Logical Relationship in Natural Product Discovery.

References

The Mechanism of Action of Hydranthomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydranthomycin is an agroactive antibiotic produced by Streptomyces sp. K93-5305.[1] This novel compound has demonstrated significant herbicidal and antifungal activities, positioning it as a promising candidate for development in the agricultural sector. This technical guide provides a comprehensive overview of the available scientific data on the mechanism of action of this compound, with a focus on its biological activity, supported by experimental methodologies and data.

Biological Activity and Mechanism of Action

This compound exhibits a potent and selective herbicidal effect, particularly against rice plants.[1] Its primary mode of action appears to be the inhibition of plant growth. In addition to its herbicidal properties, this compound also displays antifungal activity against Pyricularia oryzae, the causative agent of rice blast disease.[1]

The precise molecular mechanism of action has not been fully elucidated in the available literature. However, the observed biological activities suggest that this compound may interfere with essential metabolic pathways in susceptible plants and fungi. The selective nature of its herbicidal activity points towards a specific target that is either unique to or more critical in rice plants compared to other tested species.

Quantitative Data

The biological activity of this compound has been quantified through various assays. The following table summarizes the key quantitative data reported in the foundational study by Tanaka et al.[1]

| Assay Type | Test Organism | Parameter | Value | Source |

| Herbicidal Activity | Rice (Oryza sativa) | IC50 | 0.3 µg/ml | [1] |

| Herbicidal Activity | Barnyard grass (Echinochloa crus-galli) | IC50 | 3 µg/ml | [1] |

| Herbicidal Activity | Lettuce (Lactuca sativa) | IC50 | 1 µg/ml | [1] |

| Antifungal Activity | Pyricularia oryzae | MIC | 10 µg/ml | [1] |

Experimental Protocols

The following methodologies were employed in the initial characterization of this compound's agroactive properties.[1]

Fermentation and Isolation of this compound

-

Producing Strain: Streptomyces sp. K93-5305 was used for the production of this compound.

-

Fermentation Medium: The strain was cultured in a medium containing soluble starch, glucose, peptone, yeast extract, and meat extract.

-

Cultivation: Seed culture was grown for 2 days at 27°C, followed by production culture in a 30-liter jar fermentor for 4 days at 27°C with aeration and agitation.

-

Isolation: The culture filtrate was extracted with ethyl acetate. The organic layer was concentrated, and the crude extract was subjected to a series of chromatographic separations, including silica gel column chromatography and HPLC, to yield pure this compound.

Herbicidal Activity Assay

-

Test Plants: Rice (Oryza sativa), barnyard grass (Echinochloa crus-galli), and lettuce (Lactuca sativa) were used.

-

Methodology: Seeds of the test plants were placed on a filter paper in a petri dish containing a solution of this compound at various concentrations.

-

Incubation: The petri dishes were incubated under continuous light at 25°C for 6 days.

-

Evaluation: Herbicidal activity was determined by measuring the inhibition of germination and root elongation. The IC50 value was calculated as the concentration of this compound that caused 50% inhibition of root growth compared to the control.

Antifungal Activity Assay

-

Test Organism: Pyricularia oryzae was used to assess antifungal activity.

-

Methodology: A spore suspension of P. oryzae was mixed with a nutrient agar medium containing various concentrations of this compound.

-

Incubation: The plates were incubated at 27°C for 2 days.

-

Evaluation: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of this compound that completely inhibited the visible growth of the fungus.

Visualizing Experimental Workflow

The following diagram illustrates the workflow for the isolation and preliminary screening of this compound.

Caption: Workflow for this compound Isolation and Screening.

Conclusion

References

An In-depth Technical Guide on the Herbicidal Properties of 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the herbicidal properties of the novel compound 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin. The document will cover its mechanism of action, phytotoxicity, and effects on plant signaling pathways. Due to the novelty of this specific molecule, direct research is limited. Therefore, this guide will draw upon available information on related tetrangomycin and angucycline compounds to infer potential characteristics and guide future research. All quantitative data from cited studies will be presented in structured tables, and detailed experimental protocols will be provided. Furthermore, signaling pathways and experimental workflows will be visualized using Graphviz diagrams to ensure clarity and aid in comprehension.

Introduction

Herbicides are essential in modern agriculture for controlling weed growth and ensuring crop yield. The continuous emergence of herbicide-resistant weeds necessitates the discovery and development of new herbicidal compounds with novel mechanisms of action. Tetrangomycin and its derivatives, belonging to the angucycline class of antibiotics, have demonstrated a range of biological activities, including antibacterial, antifungal, and antitumor properties. Preliminary investigations into the phytotoxic effects of this class of compounds suggest their potential as a new scaffold for herbicide development. This guide focuses on the specific derivative, 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin, and its potential herbicidal characteristics.

Quantitative Data on Herbicidal Activity

Information on the specific herbicidal activity of 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin is not currently available in public literature. The following table represents a hypothetical data structure based on typical herbicidal studies and will be populated as research becomes available.

| Target Species | Growth Stage | Application Method | GR₅₀ (g a.i./ha) | 95% Confidence Interval |

| Amaranthus retroflexus | 2-3 leaf | Post-emergence | Data not available | Data not available |

| Setaria viridis | 2-3 leaf | Post-emergence | Data not available | Data not available |

| Glycine max | V2 | Post-emergence | Data not available | Data not available |

| Zea mays | V2 | Post-emergence | Data not available | Data not available |

Caption: Table 1. Hypothetical Growth Reduction (GR₅₀) values for 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin against common weed and crop species.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols that could be employed to assess the herbicidal properties of 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin.

Plant Growth Conditions

Seeds of target weed and crop species would be sown in pots containing a standardized soil mix. Plants would be grown in a controlled environment chamber with a 16-hour photoperiod, a day/night temperature of 25/20°C, and 60% relative humidity. Plants would be watered as needed to maintain soil moisture.

Herbicidal Activity Assay (Post-emergence)

A stock solution of 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin would be prepared in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant to achieve the desired concentrations. The herbicidal solution would be applied to plants at the 2-3 leaf stage using a cabinet sprayer calibrated to deliver a specific volume. Treated plants would be returned to the growth chamber, and visual injury would be assessed at 7, 14, and 21 days after treatment (DAT). At 21 DAT, the fresh weight of the above-ground biomass would be measured. The GR₅₀ value (the herbicide dose causing 50% growth reduction) would be calculated using a log-logistic dose-response model.

Experimental Workflow for Herbicidal Activity Screening

Caption: Workflow for assessing post-emergence herbicidal activity.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin is yet to be determined. However, based on related angucycline compounds, it is plausible that it could interfere with key metabolic pathways in plants. One potential target is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS), causing rapid cell membrane disruption.

Hypothesized Signaling Pathway of PPO Inhibition

Caption: Hypothesized pathway of PPO inhibition by the compound.

Conclusion and Future Directions

While direct experimental data on the herbicidal properties of 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin is not yet available, its structural similarity to other biologically active angucyclines suggests it is a promising candidate for further investigation as a novel herbicide. Future research should focus on its synthesis and subsequent evaluation of its herbicidal efficacy against a broad spectrum of weed species and its selectivity towards major crops. Elucidating its precise mechanism of action will be critical for its development and for understanding potential resistance mechanisms. The experimental protocols and hypothesized pathways outlined in this guide provide a foundational framework for these future studies.

In-Depth Technical Guide: Antifungal Spectrum of Activity for Hydranthomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydranthomycin is a naturally occurring antibiotic identified from the fermentation broth of Streptomyces sp. K93-5305. Initially recognized for its herbicidal properties, subsequent investigations have revealed its potential as an antifungal agent. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its in vitro activity against various fungal species. The information presented herein is crucial for researchers and professionals involved in the discovery and development of novel antifungal therapeutics.

Antifungal Spectrum of Activity

The in vitro antifungal activity of this compound has been evaluated against a range of fungi, with a notable efficacy observed against the plant pathogenic fungus Pyricularia oryzae, the causative agent of rice blast disease.

Quantitative Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period. The antifungal activity of this compound is summarized in the table below.

| Fungal Species | Strain | MIC (µg/mL) |

| Pyricularia oryzae | 50 |

Data sourced from the initial discovery and characterization of this compound.

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) of this compound against Pyricularia oryzae was conducted using a standardized agar dilution method. A detailed description of the experimental protocol is provided below to ensure reproducibility and facilitate further research.

Agar Dilution Method for Pyricularia oryzae

This method is a standard procedure for determining the MIC of antifungal agents against filamentous fungi.

1. Preparation of Fungal Inoculum:

-

Pyricularia oryzae is cultured on a suitable agar medium, such as potato dextrose agar (PDA), and incubated at an appropriate temperature (typically 25-28°C) until sufficient sporulation is observed.

-

Spores (conidia) are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

-

The resulting spore suspension is filtered through sterile gauze to remove mycelial fragments.

-

The spore concentration is adjusted to a final concentration of 1 x 10⁵ to 5 x 10⁵ spores/mL using a hemocytometer or spectrophotometer.

2. Preparation of Antifungal Agent:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

A series of twofold dilutions of the this compound stock solution are prepared in the chosen solvent.

3. Agar Dilution Assay:

-

Molten, sterile agar medium (e.g., PDA) is cooled to approximately 45-50°C.

-

The serially diluted this compound solutions are added to the molten agar to achieve the desired final concentrations. A solvent control (agar with solvent but no this compound) and a growth control (agar without any additions) are also prepared.

-

The agar-antifungal mixtures are poured into sterile Petri dishes and allowed to solidify.

-

The prepared fungal inoculum is then spot-inoculated onto the surface of the agar plates.

-

The plates are incubated at 25-28°C for a period sufficient for visible growth to appear in the growth control plate (typically 3-7 days).

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of Pyricularia oryzae.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information detailing the specific mechanism of action of this compound against fungal cells or its effects on fungal signaling pathways. Further research is required to elucidate the molecular targets and cellular processes affected by this compound.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the antifungal susceptibility of a compound like this compound using the agar dilution method.

Caption: Workflow for Agar Dilution Antifungal Susceptibility Testing.

Conclusion

This compound demonstrates moderate antifungal activity, with a confirmed MIC against Pyricularia oryzae. The provided experimental protocol for the agar dilution method offers a standardized approach for further investigation into its antifungal spectrum. Significant knowledge gaps remain concerning its mechanism of action and impact on fungal signaling pathways, presenting opportunities for future research in the field of antifungal drug discovery.

In Vitro Biological Activity of Hydranthomycin: A Technical Overview

Disclaimer: This document summarizes the publicly available scientific information on the in vitro biological activity of Hydranthomycin. The full text of the primary research publication detailing these activities was not accessible, limiting the depth of technical detail, particularly regarding experimental protocols and specific signaling pathways.

Introduction

This compound is an agroactive antibiotic produced by the bacterium Streptomyces sp. K93-5305. It belongs to the angucycline class of aromatic polyketides, a group of natural products known for their diverse biological activities. The chemical name for this compound is 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin. Preliminary studies have indicated that this compound possesses both antifungal and herbicidal properties. This guide provides a summary of the known in vitro biological activities of this compound, based on available scientific literature.

Quantitative Data on Biological Activity

The available quantitative data on the in vitro biological activity of this compound is limited. The following table summarizes the reported activities.

| Biological Activity | Target Organism/Assay | Quantitative Metric | Source |

| Antifungal Activity | Pyricularia oryzae | MIC = 25 µg/mL | [1] |

| Herbicidal Activity | Not specified | Potent, non-selective | [2][3] |

| Antibiotic Activity | Not specified | Agroactive | [4][5] |

MIC: Minimum Inhibitory Concentration

Inferred Mechanism of Action

Specific studies detailing the mechanism of action of this compound are not publicly available. However, as an angucycline antibiotic, its mechanism of action can be inferred from the general activities of this class of compounds. Angucyclines are known to exhibit their biological effects through various mechanisms, including:

-

Inhibition of Nucleic Acid Synthesis: Many angucyclines can intercalate into DNA, interfering with DNA replication and transcription.

-

Enzyme Inhibition: They can act as inhibitors of various enzymes, such as topoisomerases and protein kinases, which are crucial for cellular processes.

-

Induction of Oxidative Stress: Some angucyclines can generate reactive oxygen species (ROS), leading to cellular damage.

The specific mode of action of this compound is likely related to one or more of these mechanisms, but further research is needed for confirmation.

Representative Experimental Protocols

The precise experimental protocols used to determine the biological activity of this compound are not detailed in the available literature. The following are representative in vitro protocols for assessing antifungal and herbicidal activities.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Pyricularia oryzae.

Materials:

-

This compound

-

Pyricularia oryzae culture

-

Potato Dextrose Broth (PDB) or other suitable fungal growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for quantitative measurement)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

-

Preparation of Fungal Inoculum: A suspension of Pyricularia oryzae spores is prepared from a fresh culture and adjusted to a concentration of approximately 1 x 10^5 spores/mL in PDB.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in DMSO and then serially diluted in PDB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).

-

Inoculation: Each well containing the diluted this compound is inoculated with the fungal spore suspension.

-

Controls:

-

Positive Control: Wells containing PDB and the fungal inoculum without this compound.

-

Negative Control: Wells containing PDB and the highest concentration of DMSO used, without the fungal inoculum.

-

Media Sterility Control: Wells containing only sterile PDB.

-

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This assay assesses the effect of a compound on the germination and early growth of plants.

Objective: To evaluate the inhibitory effect of this compound on seed germination and seedling growth of a model plant species (e.g., Arabidopsis thaliana or cress).

Materials:

-

This compound

-

Seeds of a model plant species

-

Agar medium (e.g., Murashige and Skoog medium)

-

Sterile petri dishes

-

DMSO for dissolving this compound

Procedure:

-

Preparation of Test Plates: Agar medium is prepared and autoclaved. While the medium is still molten, this compound dissolved in DMSO is added to achieve various final concentrations. The medium is then poured into sterile petri dishes. Control plates contain the same concentration of DMSO without this compound.

-

Seed Sterilization and Plating: Seeds are surface-sterilized and then aseptically placed on the surface of the agar in the petri dishes.

-

Incubation: The petri dishes are sealed and incubated in a controlled environment (e.g., 22-25°C with a 16-hour light/8-hour dark photoperiod).

-

Data Collection: After a set period (e.g., 7-14 days), the following parameters are measured:

-

Germination Rate: The percentage of seeds that have germinated.

-

Root Length: The length of the primary root of the seedlings.

-

Shoot Length: The length of the shoot of the seedlings.

-

Overall Phenotype: Any visible signs of stress, such as chlorosis (yellowing) or necrosis (tissue death).

-

-

Analysis: The data from the treatment groups are compared to the control group to determine the concentration-dependent inhibitory effects of this compound.

Visualization of a Generalized Angucycline Biosynthetic Pathway

As specific signaling pathways affected by this compound are unknown, the following diagram illustrates a simplified, generalized biosynthetic pathway for angucycline antibiotics, the class to which this compound belongs. This pathway shows the key steps from primary metabolites to the core angucycline structure.

Caption: Generalized biosynthetic pathway of angucycline antibiotics.

Conclusion

This compound is an angucycline antibiotic with demonstrated in vitro antifungal and herbicidal activities. However, the publicly available information is currently insufficient to provide a comprehensive understanding of its biological properties. Further research, including access to the full primary scientific literature, is necessary to elucidate its specific mechanism of action, effects on cellular signaling pathways, and to develop detailed and validated experimental protocols for its study. Such information will be critical for evaluating its potential as a lead compound in the development of new agrochemicals or therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]

- 4. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Angucycline Class of Antibiotics

Introduction

The angucyclines represent the largest class of natural products derived from type II polyketide synthases (PKS).[1][2] Primarily isolated from Streptomyces species, these aromatic polyketides are characterized by their unique angularly fused tetracyclic benz[a]anthracene core structure.[3][4] Angucyclines exhibit a remarkable breadth of biological activities, including potent antibacterial, anticancer, and antiviral properties.[1] Despite their therapeutic potential, no angucycline-based compound has yet been approved for clinical use, often due to challenges with toxicity or solubility.[1] This guide provides a comprehensive technical overview of the angucycline class, focusing on their biosynthesis, mechanisms of action, and the experimental methodologies used in their study.

Chemical Structure and Diversity

The fundamental angucycline framework is a benz[a]anthracene skeleton.[1] The extensive chemical diversity within this class arises from complex redox modifications, glycosylations, and rearrangements of this core structure, catalyzed by a variety of post-PKS tailoring enzymes.[2][5]

-

Classical Angucyclines : These compounds, such as urdamycin and landomycin, maintain the core tetracyclic benz[a]anthracene scaffold, with diversity generated by peripheral modifications like hydroxylation, methylation, and the attachment of deoxysugar moieties.[5][6]

-

Atypical Angucyclines : In this group, the polyaromatic core is oxidatively cleaved and rearranged, leading to novel scaffolds.[5][7] Depending on the site of cleavage, these are categorized as:

Biosynthesis

The biosynthesis of angucyclines begins with the assembly of a linear decaketide chain by a type II PKS complex.[1][6] This process utilizes an acetyl-CoA starter unit and nine malonyl-CoA extender units.[6] The nascent polyketide chain is then modified by ketoreductases, aromatases, and cyclases to form the first stable tetracyclic intermediate, UWM6, or its dehydrated form, prejadomycin.[7][8][9]

From this crucial branching point, a cascade of tailoring enzymes, including monooxygenases, reductases, methyltransferases, and glycosyltransferases, diversifies the scaffold to produce the vast array of known angucyclines.[5][7]

References

- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Angucycline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. utupub.fi [utupub.fi]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Engineering anthracycline biosynthesis toward angucyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Hydranthomycin from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydranthomycin is a herbicidal antibiotic belonging to the angucycline class of natural products, originally isolated from Streptomyces sp. K93-5305.[1] Angucyclines are aromatic polyketides known for their diverse biological activities, making them attractive candidates for drug discovery and development. The effective isolation and purification of this compound from fermentation broth is a critical first step for further research, including structural elucidation, mechanism of action studies, and preclinical evaluation.

These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of this compound from a Streptomyces fermentation broth. The methodology is based on established principles of downstream processing for microbial secondary metabolites and specific techniques reported for the purification of related angucycline compounds.[1][2][3][4]

General Workflow Overview

The overall process for obtaining pure this compound involves several key stages, beginning with the separation of the microbial biomass from the culture medium, followed by extraction of the active compound and a multi-step chromatographic purification.

Caption: High-level workflow for this compound purification.

Quantitative Data Summary

The following table provides illustrative data for a typical purification process from a 10-liter fermentation of a high-producing Streptomyces strain. Yields are based on reported values for other angucycline antibiotics.[5][6]

| Purification Step | Total Volume (L) / Mass (g) | This compound Concentration (mg/L or mg/g) | Total this compound (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |

| Fermentation Broth | 10 L | 15 | 150 | <1 | 100 | 100 |

| Clarified Supernatant | 9.5 L | 15.5 | 147.3 | <1 | 98.2 | 98.2 |

| Crude Ethyl Acetate Extract | 0.05 kg | 2700 | 135 | ~15 | 91.7 | 90.1 |

| Silica Gel Chromatography Pool | 0.005 kg | 22,500 | 112.5 | ~75 | 83.3 | 75.1 |

| Preparative HPLC Fraction | 0.00009 kg | 950,000 | 85.5 | >95 | 76 | 57.0 |

Experimental Protocols

Protocol 1: Fermentation and Harvest

-

Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptone Soya Broth) with a glycerol stock of Streptomyces sp. K93-5305. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

-

Production Fermentation: Transfer the seed culture (5-10% v/v) into a production medium optimized for angucycline production. Ferment for 6-8 days at 28-30°C with controlled aeration and agitation.

-

Harvesting: After the fermentation period, harvest the entire broth for downstream processing.

Protocol 2: Extraction of Crude this compound

This protocol outlines the initial recovery of this compound from the fermentation broth. Angucyclines are often extracted using solvents like ethyl acetate.[7][8][9]

Caption: Workflow for crude extraction of this compound.

-

Solid-Liquid Separation: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the mycelia. Decant and collect the supernatant.

-

pH Adjustment: Adjust the pH of the collected supernatant to 4.0-5.0 using a suitable acid (e.g., 1M HCl) to ensure the protonation of this compound, enhancing its solubility in organic solvents.

-

Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant in a separatory funnel. Shake vigorously for 5-10 minutes and allow the phases to separate. Collect the upper organic phase. Repeat the extraction two more times.[8]

-

Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent and concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: Store the resulting crude extract at -20°C until further purification.

Protocol 3: Chromatographic Purification of this compound

This multi-step protocol is designed to purify this compound from the crude extract. It employs a common sequence of silica gel chromatography followed by high-performance liquid chromatography (HPLC).[10][11]

-

Silica Gel Column Chromatography (Flash Chromatography):

-

Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) in a suitable non-polar solvent system (e.g., hexane/chloroform).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a stronger solvent (e.g., methanol/chloroform), adsorb it onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a chloroform/methanol mixture (e.g., 95:5 v/v).[10]

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable visualization method (e.g., UV light at 254 nm and/or a staining reagent).

-

Pooling: Combine fractions containing the target compound with high purity. Evaporate the solvent to yield a semi-purified this compound fraction.

-

-

Preparative Reversed-Phase HPLC (RP-HPLC):

-

Column: Use a C18 preparative column.

-

Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Sample Preparation: Dissolve the semi-purified fraction from the silica gel step in a suitable solvent (e.g., methanol or DMSO) and filter through a 0.22 µm syringe filter.

-

Elution Gradient: Run a linear gradient, for example, from 10% B to 90% B over 30-40 minutes, at a flow rate appropriate for the column size.

-

Detection and Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm). Collect the peak corresponding to this compound.

-

Final Step: Lyophilize or evaporate the solvent from the collected fraction to obtain highly purified this compound.

-

Signaling Pathway Visualization

As the specific signaling pathways affected by this compound are not yet fully elucidated, a diagram illustrating the general mechanism of action for related antibiotics that inhibit essential bacterial processes is provided for context. For example, many antibiotics target protein synthesis.

Caption: Generalized inhibition of bacterial protein synthesis.

Disclaimer

This document provides a generalized protocol based on standard biochemical techniques and literature for related compounds. Researchers should optimize parameters such as fermentation conditions, solvent systems, and chromatography gradients for their specific Streptomyces strain and equipment. All procedures should be conducted in accordance with laboratory safety guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. Downstream processing - Wikipedia [en.wikipedia.org]

- 3. upstream & downstream process of antibiotics | PPTX [slideshare.net]

- 4. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]

- 5. Enhancement of angucycline production by combined UV mutagenesis and ribosome engineering and fermentation optimization in Streptomyces dengpaensis XZHG99T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

- 9. Stress-Driven Discovery of New Angucycline-Type Antibiotics from a Marine Streptomyces pratensis NA-ZhouS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Hydranthomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydranthomycin is an antitumor antibiotic belonging to the pluramycin group of natural products.[1] Like other members of its class, this compound is believed to exert its cytotoxic effects through intercalation and alkylation of DNA, leading to the inhibition of DNA replication and transcription.[2] Accurate quantification of this compound is critical for various stages of drug development, including fermentation process optimization, formulation development, pharmacokinetic studies, and quality control.

Quantification of this compound by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The concentration of the analyte is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law.

Principle

The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

A = εbc

Where:

-

A is the absorbance

-

ε (epsilon) is the molar absorptivity (a measure of how strongly the chemical species absorbs light at a given wavelength)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte

Experimental Protocol

1.1. Determination of Maximum Absorbance (λmax)

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol, ethanol, or a buffer in which it is soluble and stable).

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

-

The wavelength at which the highest absorbance is observed is the λmax. This wavelength should be used for all subsequent absorbance measurements.

1.2. Preparation of Standard Solutions and Generation of a Calibration Curve

-

From the stock solution, prepare a series of standard solutions of known concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear relationship.

1.3. Quantification of Unknown Samples

-

Prepare the unknown sample in the same solvent used for the standard solutions, ensuring the concentration falls within the linear range of the calibration curve.

-

Measure the absorbance of the unknown sample at the λmax.

-

Calculate the concentration of this compound in the unknown sample using the equation from the calibration curve.

Data Presentation

Table 1: Example Calibration Data for this compound Quantification by UV-Vis Spectrophotometry

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.152 |

| 2.5 | 0.378 |

| 5.0 | 0.755 |

| 7.5 | 1.130 |

| 10.0 | 1.510 |

| Linear Regression | y = 0.150x + 0.002 |

| R² | 0.9998 |

Workflow Diagram

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It offers high resolution and sensitivity, making it suitable for the analysis of complex samples.

Principle

A liquid sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the eluting components, and the concentration is determined by comparing the peak area or height to that of a known standard.

Experimental Protocol

2.1. Method Development

-

Column Selection: A C18 reversed-phase column is a common starting point for the analysis of many small molecules.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The ratio of aqueous to organic phase can be optimized to achieve good separation and peak shape.

-

Detection Wavelength: The UV detector wavelength should be set to the λmax of this compound, as determined by UV-Vis spectrophotometry.

-

Flow Rate and Injection Volume: These parameters can be optimized to achieve efficient separation in a reasonable run time.

2.2. Sample Preparation

-

Dissolve the this compound sample in the mobile phase or a solvent compatible with the mobile phase.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

2.3. Calibration and Quantification

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject each standard solution into the HPLC system and record the chromatograms.

-

Create a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Inject the unknown sample and determine its concentration from the calibration curve.

Data Presentation

Table 2: Example HPLC Method Parameters and Quantitative Data for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined (λmax) |

| Retention Time | ~4.5 min (Example) |

| Linear Range | 0.1 - 100 µg/mL |

| R² | 0.9999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Workflow Diagram

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is the method of choice for quantifying low levels of compounds in complex matrices.

Principle

After separation by LC, the analyte is ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z) in the first mass analyzer. These precursor ions are then fragmented, and the resulting product ions are detected in the second mass analyzer. The specificity of this technique allows for accurate quantification even in the presence of co-eluting compounds.

Experimental Protocol

3.1. Method Development

-

LC Method: Develop an LC method as described for HPLC. The use of volatile mobile phase additives like formic acid or ammonium acetate is necessary for mass spectrometry.

-

Mass Spectrometry Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine its precursor ion (the [M+H]⁺ or [M-H]⁻ ion) and to optimize the fragmentation to produce stable and abundant product ions.

-

Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to monitor the transition of the specific precursor ion to one or more product ions. This provides high selectivity for quantification.

3.2. Sample Preparation

Sample preparation for LC-MS/MS is critical to minimize matrix effects. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, depending on the sample matrix.

3.3. Calibration and Quantification

-

Prepare a calibration curve using standards of known concentrations, often in the same matrix as the unknown samples to account for matrix effects.

-

An internal standard (a structurally similar compound, ideally a stable isotope-labeled version of the analyte) is typically added to all samples and standards to improve accuracy and precision.

-

Analyze the samples and standards by LC-MS/MS and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus concentration.

-

Determine the concentration of the unknown sample from the calibration curve.

Data Presentation

Table 3: Example LC-MS/MS Method Parameters and Quantitative Data for this compound

| Parameter | Value |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for analyte retention |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion (m/z) | To be determined |

| Product Ion(s) (m/z) | To be determined |

| Linear Range | 0.01 - 100 ng/mL |

| R² | >0.999 |

| Limit of Quantification (LOQ) | 0.01 ng/mL |

Workflow Diagram

Mechanism of Action: DNA Intercalation and Alkylation

This compound belongs to the pluramycin family of antibiotics, which are known to exert their cytotoxic effects by interacting with DNA.[1][2] The proposed mechanism involves two key steps:

-

Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix.

-

Alkylation: Reactive functional groups on the molecule then form covalent bonds with the DNA, leading to its damage.

This DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Signaling Pathway Diagram

References

Application Notes and Protocols for Hydranthomycin in Plant-Based Herbicidal Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydranthomycin, also known as hydantocidin, is a naturally occurring spiro-nucleoside compound isolated from Streptomyces hygroscopicus.[1][2] It exhibits potent, non-selective herbicidal activity against a broad spectrum of weeds, including both monocotyledonous and dicotyledonous species, as well as annuals and perennials.[1][2] Its unique chemical structure features a spiro-bond between a ribose and a hydantoin moiety.[1][2] Understanding the mechanism of action and having standardized protocols to evaluate the efficacy of this compound are crucial for its potential development as a commercial herbicide.

These application notes provide detailed protocols for assessing the herbicidal activity of this compound in a laboratory setting. The included methodologies cover seed germination and seedling growth assays, as well as whole-plant assays, to determine the phytotoxic effects of this compound.

Mechanism of Action

This compound acts as a proherbicide. Following its absorption by the plant, it is phosphorylated at the 5' position to form hydantocidin 5'-monophosphate. This activated form of the molecule is a potent inhibitor of adenylosuccinate synthetase.[3][4] This enzyme plays a critical role in the de novo purine biosynthesis pathway. By binding to the feedback regulation site of adenylosuccinate synthetase, hydantocidin 5'-monophosphate mimics the natural regulator, adenosine 5'-monophosphate, thereby blocking the synthesis of purines.[3][4] The disruption of purine synthesis halts the production of essential nucleic acids (DNA and RNA) and other vital molecules, leading to cessation of growth and eventual plant death.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in herbicidal assays.

Caption: Mechanism of action of this compound in a plant cell.

Caption: General experimental workflow for herbicidal assays.

Experimental Protocols

Protocol 1: Seed Germination and Seedling Growth Assay

This assay is designed to evaluate the effect of this compound on seed germination and early seedling growth of target plant species.

Materials:

-

This compound

-

Certified seeds of test plant species (e.g., Lactuca sativa, Amaranthus retroflexus)

-

Sterile Petri dishes (90 mm diameter)

-

Whatman No. 1 filter paper

-

Sterile deionized water

-

Solvent for dissolving this compound (if necessary, e.g., DMSO, acetone)

-

Growth chamber with controlled temperature and light conditions

-

Calipers or ruler

-

Analytical balance

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions to achieve the desired final concentrations for the assay.

-

Include a solvent control (if a solvent other than water is used) and a negative control (sterile deionized water).

-

-

Experimental Setup:

-

Place two layers of sterile filter paper in each sterile Petri dish.

-

Pipette 5 mL of the respective test solution, solvent control, or negative control onto the filter paper in each Petri dish.

-

Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the moistened filter paper.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

-

Incubation:

-

Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).

-

Incubate for a period of 7 to 14 days.

-

-

Data Collection:

-

After the incubation period, count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged.

-

Measure the root length and shoot length of each seedling.

-

Carefully remove the seedlings, gently blot them dry, and measure their fresh weight.

-

To determine dry weight, place the seedlings in a pre-weighed aluminum foil pouch and dry in an oven at 70°C for 48 hours, then re-weigh.

-

-

Data Analysis:

-

Calculate the germination percentage for each treatment.

-

Calculate the average root length, shoot length, fresh weight, and dry weight for each treatment.

-

Express the results as a percentage of the negative control.

-

Determine the half-maximal inhibitory concentration (IC50) for each parameter using appropriate statistical software.

-

Protocol 2: Whole-Plant Herbicidal Assay

This protocol assesses the post-emergence herbicidal activity of this compound on young plants.

Materials:

-

This compound

-

Test plant species grown in pots (e.g., Avena fatua, Solanum nigrum) at a specific growth stage (e.g., 2-3 true leaves)

-

Potting mix (soil, sand, and peat mixture)

-

Pots (e.g., 10 cm diameter)

-

Greenhouse or controlled environment growth chamber

-

Spray chamber or handheld sprayer

-

Surfactant (optional, to improve spray coverage)

Procedure:

-

Plant Preparation:

-

Sow seeds of the test species in pots filled with potting mix.

-

Grow the plants in a greenhouse or growth chamber under optimal conditions until they reach the desired growth stage.

-

Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).

-

-

Preparation of Spray Solutions:

-

Prepare a stock solution of this compound.

-

Prepare a series of spray solutions at different concentrations.

-

If a surfactant is used, add it to the spray solutions according to the manufacturer's recommendations.

-

Include a negative control (water or water with surfactant) and a solvent control if applicable.

-

-

Application of this compound:

-

Randomly assign treatments to the pots.

-

Apply the spray solutions to the foliage of the plants until runoff using a spray chamber or handheld sprayer to ensure uniform coverage.

-

-

Post-Treatment Growth and Observation:

-

Return the treated plants to the greenhouse or growth chamber.

-

Water the plants as needed, avoiding washing the herbicide from the leaves.

-

Observe the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

-

Data Collection:

-

Assess phytotoxicity using a visual rating scale (e.g., 0 = no injury, 100 = complete plant death).

-

At the end of the experiment, harvest the above-ground biomass and measure the fresh weight.

-

Dry the biomass at 70°C for 72 hours to determine the dry weight.

-

-

Data Analysis:

-

Calculate the average phytotoxicity rating for each treatment at each observation time.

-

Calculate the average fresh and dry weight for each treatment.

-

Express the biomass data as a percentage of the negative control.

-

Determine the GR50 (the concentration required to cause a 50% reduction in plant growth) for the biomass data.

-

Data Presentation

The quantitative data from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of this compound on Seed Germination and Seedling Growth of Lactuca sativa

| This compound Concentration (µM) | Germination (%) | Root Length (% of Control) | Shoot Length (% of Control) | Fresh Weight (% of Control) | Dry Weight (% of Control) |

| 0 (Control) | 100 ± 4.5 | 100 ± 8.2 | 100 ± 7.5 | 100 ± 10.1 | 100 ± 9.8 |

| 1 | 98 ± 3.1 | 85 ± 6.7 | 88 ± 5.9 | 82 ± 7.3 | 84 ± 6.5 |

| 10 | 75 ± 5.8 | 42 ± 4.1 | 55 ± 6.2 | 45 ± 5.5 | 48 ± 5.1 |

| 50 | 20 ± 3.9 | 10 ± 2.5 | 15 ± 3.1 | 12 ± 2.8 | 14 ± 3.0 |

| 100 | 5 ± 1.7 | 2 ± 0.8 | 4 ± 1.2 | 3 ± 1.1 | 4 ± 1.3 |

| IC50 | 42.5 | 15.8 | 21.3 | 18.9 | 20.1 |

Values are presented as mean ± standard deviation.

Table 2: Post-Emergence Herbicidal Activity of this compound on Avena fatua

| This compound Concentration (g/ha) | Phytotoxicity Rating (21 DAT) | Fresh Weight (% of Control) | Dry Weight (% of Control) |

| 0 (Control) | 0 ± 0.0 | 100 ± 9.5 | 100 ± 8.7 |

| 50 | 25 ± 3.5 | 78 ± 6.9 | 80 ± 7.1 |

| 100 | 55 ± 4.8 | 48 ± 5.3 | 52 ± 5.0 |

| 250 | 85 ± 5.1 | 18 ± 3.2 | 20 ± 3.5 |

| 500 | 98 ± 1.5 | 5 ± 1.8 | 6 ± 2.1 |

| GR50 | - | 110.2 | 115.6 |

DAT: Days After Treatment. Values are presented as mean ± standard deviation.

Conclusion

This compound demonstrates significant potential as a broad-spectrum herbicide due to its unique mechanism of action targeting purine biosynthesis. The protocols outlined in these application notes provide a standardized framework for researchers to evaluate its herbicidal efficacy in a controlled environment. The data generated from these assays are essential for determining dose-response relationships, understanding species sensitivity, and furthering the development of this compound as a viable weed management tool.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The mode of action and the structure of a herbicide in complex with its target: binding of activated hydantocidin to the feedback regulation site of adenylosuccinate synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mode of action and the structure of a herbicide in complex with its target: binding of activated hydantocidin to the feedback regulation site of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Antifungal Properties of Hydranthomycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing experiments to evaluate the antifungal potential of Hydranthomycin. The protocols detailed below cover initial screening for antifungal activity to more in-depth analyses of its potential mechanism of action by investigating its effects on critical fungal signaling pathways.

Section 1: Preliminary Antifungal Susceptibility Testing

This section outlines the initial steps to determine the direct antifungal activity of this compound against a panel of clinically relevant fungal pathogens.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standardized and widely used technique for determining the MIC of antifungal agents.[1][2]

Protocol: Broth Microdilution MIC Assay

-

Fungal Strain Preparation:

-

Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

-

Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density depending on the fungus.[3]

-

-

Drug Dilution Series:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungal species.[1]

-

-

MIC Determination:

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[5]

Protocol: MFC Determination

-

Subculturing from MIC Plate:

-

Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth in the MIC assay.[5]

-

Spot the aliquot onto a fresh agar plate that does not contain any antifungal agent.

-

-

Incubation and MFC Determination:

-

Incubate the agar plates at 35°C until growth is visible in the subculture from the growth control well of the MIC plate.

-

The MFC is the lowest concentration of this compound from which no fungal colonies grow on the subculture plate.[6]

-

Data Presentation: MIC and MFC Values

Summarize the MIC and MFC data in a clear and structured table for easy comparison across different fungal species.

| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Positive Control MIC (µg/mL) |

| Candida albicans | Fluconazole: | ||

| Aspergillus fumigatus | Amphotericin B: | ||

| Cryptococcus neoformans | Amphotericin B: | ||

| Candida glabrata | Fluconazole: | ||

| Candida auris | Caspofungin: |

Section 2: Investigating the Mechanism of Action

The following experiments are designed to explore the potential molecular targets of this compound within the fungal cell.

Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane and a common target for antifungal drugs.[7][8] Azoles, for instance, inhibit the enzyme lanosterol 14α-demethylase, a key step in this pathway.[9][10]

Experimental Workflow: Ergosterol Pathway Investigation

Caption: Workflow for assessing this compound's effect on ergosterol biosynthesis.

Protocol: Sterol Quantification Assay

-

Treatment: Grow fungal cells in the presence of this compound at its MIC value. Include an untreated control and a positive control (e.g., an azole antifungal).

-

Lipid Extraction: Harvest the fungal cells and perform a total lipid extraction using a suitable method (e.g., saponification with alcoholic potassium hydroxide followed by extraction with n-heptane).

-

Analysis: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Data Interpretation: A decrease in the ergosterol peak and an accumulation of precursor sterols (e.g., lanosterol) in the this compound-treated cells compared to the untreated control would suggest inhibition of the ergosterol biosynthesis pathway.[9]

Signaling Pathway: Ergosterol Biosynthesis

Caption: Simplified ergosterol biosynthesis pathway highlighting a key enzyme target.

Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a dynamic structure essential for cell viability and protection.[11] The CWI pathway is a conserved signaling cascade that regulates cell wall synthesis and remodeling in response to stress.[12][13]

Experimental Workflow: CWI Pathway Investigation

Caption: Workflow for investigating this compound's impact on the CWI pathway.

Protocol: Cell Wall Stress Sensitization Assay

-

Spot Assay: Prepare serial dilutions of fungal cell suspensions. Spot these dilutions onto agar plates containing sub-lethal concentrations of cell wall stressing agents (e.g., Calcofluor White, Congo Red) with and without this compound at sub-inhibitory concentrations.

-

Incubation and Observation: Incubate the plates and observe for synergistic growth inhibition. Increased sensitivity to cell wall stressors in the presence of this compound suggests interference with the CWI pathway.

-

MAPK Phosphorylation: To confirm pathway activation or inhibition, treat fungal cells with this compound and analyze the phosphorylation status of the terminal MAPK of the CWI pathway (e.g., Mpk1/Slt2) using Western blotting with phospho-specific antibodies.[14]

Signaling Pathway: Cell Wall Integrity

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Antifungal Susceptibility Test | PPTX [slideshare.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Antifungal susceptibility testing method for dermatophytes -determination of MIC and MFC values] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Combinatorial Biosynthesis of Hydranthomycin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydranthomycin, a herbicidal antibiotic produced by Streptomyces sp. K93-5305, belongs to the angucycline class of polyketides.[1] Combinatorial biosynthesis offers a powerful strategy to generate novel analogs of complex natural products like this compound, potentially leading to compounds with improved efficacy or novel biological activities. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of this compound and its analogs by leveraging tailoring enzymes from different angucycline biosynthetic pathways.

The core strategy involves the in vitro reconstruction of the final biosynthetic steps leading to this compound. This is achieved by using a known angucyclinone precursor and treating it sequentially with specific ketoreductases cloned from other Streptomyces species. This approach highlights the substrate promiscuity of these tailoring enzymes and provides a blueprint for generating further structural diversity.[1]

I. Principle of the Combinatorial Approach

The enzymatic synthesis of this compound is achieved through a two-step reduction of the precursor 8-O-methyltetrangomycin. This precursor contains two ketone groups at positions C-7 and C-12 that are targeted for reduction. The combinatorial approach utilizes ketoreductases from the lugdunomycin (lug) and thioangucycline (tac) biosynthetic gene clusters, which have been shown to act on this substrate.[1][2]

-

Step 1: 7-Ketoreduction: The C-7 ketone of 8-O-methyltetrangomycin is reduced by the 7-ketoreductase LugG (from the lug pathway) or TacO (from the tac pathway).[2][3]

-

Step 2: 12-Ketoreduction: The C-12 ketone of the 7-reduced intermediate is then reduced by the 12-ketoreductase TacA (from the tac pathway) to yield this compound.[2][3]

Initial attempts to perform this conversion in a one-pot reaction with all enzymes added simultaneously resulted in only trace amounts of this compound. A stepwise addition, where the 7-ketoreductase is allowed to act first, followed by the addition of the 12-ketoreductase, is necessary for successful synthesis.[1]

II. Data Presentation

While precise yields for the enzymatic synthesis of this compound have not been extensively published, the qualitative outcomes of different combinatorial approaches are summarized below. This data is derived from HPLC analysis of the reaction products.[2]

| Precursor | Enzyme Combination (Reaction Type) | Product | Yield | Reference |

| 8-O-methyltetrangomycin | LugG + TacA (One-pot) | This compound | Trace | [1] |

| 8-O-methyltetrangomycin | TacO + TacA (One-pot) | This compound | Trace | [1] |

| 8-O-methyltetrangomycin | Step 1: LugG, Step 2: TacA (Stepwise) | This compound | Successful Conversion | [1][2] |

| 8-O-methyltetrangomycin | Step 1: TacO, Step 2: TacA (Stepwise) | This compound | Successful Conversion | [1][2] |

III. Experimental Protocols

This section provides detailed protocols for the key experiments required for the combinatorial biosynthesis of this compound analogs.

Protocol 1: Heterologous Expression and Purification of Ketoreductases (LugG, TacO, TacA)

This protocol is a general guideline for the expression of Streptomyces enzymes in E. coli, a common heterologous host. Optimization may be required for each specific enzyme.

1. Gene Synthesis and Cloning: a. The genes encoding LugG, TacO, and TacA should be codon-optimized for expression in E. coli. b. Synthesize the genes with appropriate restriction sites for cloning into an expression vector (e.g., pET-28a(+), which provides an N-terminal His6-tag for purification). c. Ligate the digested gene products into the linearized pET-28a(+) vector. d. Transform the ligation mixture into a suitable cloning host like E. coli DH5α. e. Verify the sequence of the resulting plasmids by Sanger sequencing.

2. Protein Expression: a. Transform the confirmed expression plasmids into an expression host like E. coli BL21(DE3). b. Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking. c. Use the overnight culture to inoculate 1 L of LB broth with 50 µg/mL kanamycin in a 2 L baffled flask. d. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. e. Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. f. Continue to incubate the culture at 18°C for 16-20 hours with shaking.